butyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine
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Overview
Description
Butyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions. This particular compound features a butyl group attached to the nitrogen atom of the pyrazole ring, with an ethyl and a fluoro substituent on the pyrazole ring itself. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluoro Group: The fluoro substituent can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Alkylation: The ethyl group can be introduced through alkylation reactions using ethyl halides.
Attachment of the Butyl Group: The butyl group is attached to the nitrogen atom of the pyrazole ring through nucleophilic substitution reactions using butyl halides.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of automated reactors and optimized reaction conditions can facilitate large-scale production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the butyl group, leading to the formation of butyl alcohol or butyric acid derivatives.
Reduction: Reduction reactions can occur at the pyrazole ring, potentially leading to the formation of dihydropyrazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro substituent, leading to the formation of various substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Butyl alcohol, butyric acid derivatives.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
Butyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of butyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the fluoro substituent can enhance its binding affinity and specificity. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
1-Butyl-3-methyl-5-fluoropyrazole: Similar structure but lacks the ethyl group.
1-Butyl-4-fluoropyrazole: Similar structure but lacks the ethyl group and has a different substitution pattern.
1-Butyl-3-ethylpyrazole: Similar structure but lacks the fluoro group.
Uniqueness
Butyl[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of both the ethyl and fluoro substituents on the pyrazole ring. This combination of substituents can confer distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
1856048-17-3 |
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Molecular Formula |
C10H18FN3 |
Molecular Weight |
199.27 g/mol |
IUPAC Name |
N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]butan-1-amine |
InChI |
InChI=1S/C10H18FN3/c1-3-5-6-12-7-9-8-13-14(4-2)10(9)11/h8,12H,3-7H2,1-2H3 |
InChI Key |
GERBHNJTJZFSBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1=C(N(N=C1)CC)F |
Origin of Product |
United States |
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